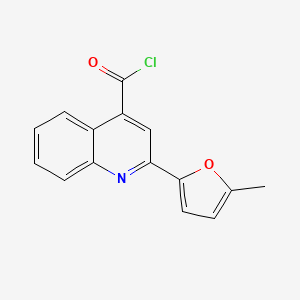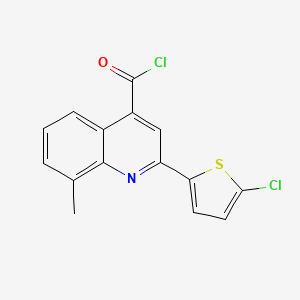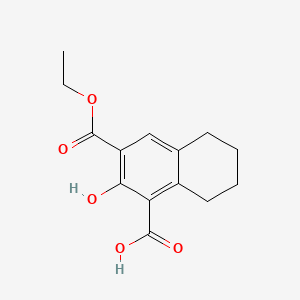
2-(2-氯苯基)-6,8-二甲基喹啉-4-甲酰氯
描述
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
AMPA 受体的 PET 显像剂:Årstad 等人(2006 年)探索了一种相关化合物,2-乙酰-1-(4'-氯苯基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉,作为 AMPA 受体的潜在 PET 显像剂。该化合物显示出有希望的初始脑摄取,但最终因快速清除和低特异性结合而被认为不合适 (Årstad 等人,2006)。
晶体结构分析:Teslenko 等人(2008 年)分析了一种类似化合物的分子结构,3-(4-氯苯基)-2,1-苯并异恶唑-5-甲酰氯,展示了其非平面结构和各种分子间氢键的存在,这些氢键有助于形成晶体堆积中的二聚体和柱状结构 (Teslenko 等人,2008)。
合成和结构研究:Mague 等人(2017 年)对另一种具有结构相似性的化合物 2-[{[(6S*,7R*,8S*)-7-乙酰-8-(4-氯苯基)-4-氰基-6-羟基-1,6-二甲基-5,6,7,8-四氢异喹啉-3-基]硫代}乙酸甲酯进行了研究,提供了对其分子几何和分子间氢键模式的见解 (Mague 等人,2017)。
化学反应性和稳定性:Ryabov(1984 年)讨论了环钯化配体(包括与目标化合物具有喹啉核心的 8-甲基喹啉)中氯化锂诱导的溶剂分解。这项研究提供了对这些化合物的化学反应性和稳定性的见解 (Ryabov,1984)。
催化不对称反应:Yoon 等人(2006 年)对具有 NCN 配体的的手性 Pt(II)/Pd(II) 钳形配合物(包括四氢喹啉)的研究与理解此类化合物在催化不对称反应中的潜在应用有关 (Yoon 等人,2006)。
光物理和发光特性:Xu 等人(2014 年)对环钯化 2-(4-溴苯基)吡啶配合物的研究展示了此类化合物的な光物理和发光特性,这可能与在材料科学和光物理学中的应用有关 (Xu 等人,2014)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like ketamine, an nmda receptor antagonist, have been shown to interact with n-methyl-d-aspartate (nmda) receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive ca ion channels .
Biochemical Pathways
Related compounds such as indole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Ketamine has low oral bioavailability due to its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Novel sublingual and nasal formulations may offer practical alternatives to intravenous ketamine when treating acute pain .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, which could result in diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. For instance, it can react with the amino groups of lysine residues in proteins, resulting in the formation of stable amide bonds. Additionally, 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, leading to their functional modification. This compound can also act as an enzyme inhibitor by binding to the active sites of enzymes and blocking their catalytic activity. Additionally, 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid and hydrochloric acid. Long-term exposure to 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride can result in cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold for these adverse effects depends on the specific animal model and the route of administration .
Metabolic Pathways
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is involved in several metabolic pathways, including phase I and phase II biotransformation reactions. In phase I metabolism, this compound can undergo oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. In phase II metabolism, these metabolites can be conjugated with glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body. Enzymes such as cytochrome P450s and transferases play a crucial role in these metabolic processes .
Transport and Distribution
The transport and distribution of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride within tissues is also affected by its lipophilicity and affinity for specific tissue components .
Subcellular Localization
The subcellular localization of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular machinery. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular distribution and activity of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride .
属性
IUPAC Name |
2-(2-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-13(8-10)14(18(20)22)9-16(21-17)12-5-3-4-6-15(12)19/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOTLMKIFEPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















